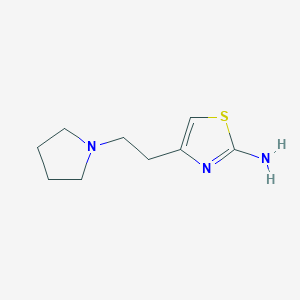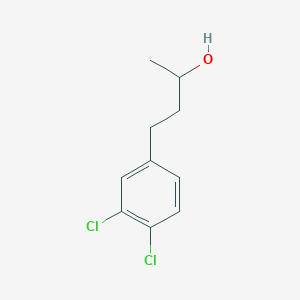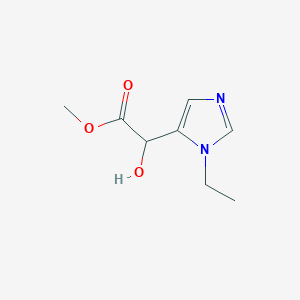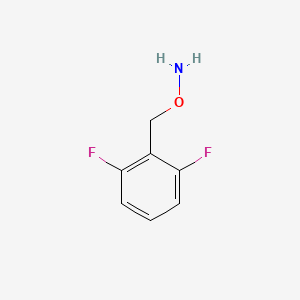![molecular formula C5H9NO B13595568 (1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)
(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-3-Oxa-6-azabicyclo[320]heptane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for (1R,5S)-3-Oxa-6-azabicyclo[32
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation.
Major Products
The major products formed from these reactions would vary based on the type of reaction and the specific reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more saturated compound.
Applications De Recherche Scientifique
(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed study and could vary based on the specific derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione: Another bicyclic compound with similar structural features.
(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane: A related compound with a methoxy group.
Uniqueness
(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C5H9NO |
|---|---|
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C5H9NO/c1-4-2-7-3-5(4)6-1/h4-6H,1-3H2/t4-,5+/m0/s1 |
Clé InChI |
NWPXQVBUHZHSDK-CRCLSJGQSA-N |
SMILES isomérique |
C1[C@H]2COC[C@H]2N1 |
SMILES canonique |
C1C2COCC2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)



![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)








